Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate
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Overview
Description
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Methylation: The pyrazole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Aminoacetate formation: The final step involves the reaction of the methylated pyrazole with methylamine and chloroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Research may explore its potential as an active pharmaceutical ingredient or as a lead compound in drug discovery.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-pyrazol-4-yl)-2-(methylamino)acetate
- Methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-(methylamino)acetate
- Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate
Uniqueness
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both ester and amine functional groups. This combination of features can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C8H13N3O2/c1-9-7(8(12)13-3)6-4-10-11(2)5-6/h4-5,7,9H,1-3H3 |
InChI Key |
DHWMHAUYAILIJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CN(N=C1)C)C(=O)OC |
Origin of Product |
United States |
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